molecular formula C10H13BrN2O2 B13304293 4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic acid

4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic acid

Katalognummer: B13304293
Molekulargewicht: 273.13 g/mol
InChI-Schlüssel: HJZQUYKVBZKPGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic acid (CAS 1783760-68-8) is a brominated imidazole derivative that serves as a valuable synthetic intermediate and building block in organic chemistry and drug discovery research. Its molecular formula is C 10 H 13 BrN 2 O 2 and it has a molecular weight of 273.13 . The compound features a bromo substituent and a carboxylic acid functional group on the imidazole core, making it a versatile precursor for further chemical modifications via cross-coupling reactions or amide bond formation . The cyclohexyl group contributes to the lipophilicity of the molecule, which can influence its pharmacokinetic properties. This structural motif is of significant interest in medicinal chemistry, as the imidazole ring is a key pharmacophore in many biologically active molecules . Benzimidazole and imidazole derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, and antitubercular properties . Furthermore, such heterocyclic building blocks are instrumental in the development of receptor antagonists and other therapeutic agents, highlighting the research value of this compound . Applications: This compound is primarily used in research and development as a key intermediate for the synthesis of more complex molecules. Potential application areas include the creation of molecular hybrids and conjugates for antibacterial research , and the exploration of novel structures in drug discovery programs. Safety Information: For Research Use Only (RUO). Not intended for diagnostic or therapeutic use. This product is not for human or veterinary use.

Eigenschaften

Molekularformel

C10H13BrN2O2

Molekulargewicht

273.13 g/mol

IUPAC-Name

5-bromo-2-cyclohexyl-1H-imidazole-4-carboxylic acid

InChI

InChI=1S/C10H13BrN2O2/c11-8-7(10(14)15)12-9(13-8)6-4-2-1-3-5-6/h6H,1-5H2,(H,12,13)(H,14,15)

InChI-Schlüssel

HJZQUYKVBZKPGA-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)C2=NC(=C(N2)Br)C(=O)O

Herkunft des Produkts

United States
Foundational & Exploratory

Physicochemical properties of 4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling and Structural Causality of 4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic Acid: A Technical Guide for Drug Design

Executive Summary In modern fragment-based drug discovery (FBDD) and complex active pharmaceutical ingredient (API) synthesis, the selection of building blocks dictates the downstream pharmacokinetic (PK) and pharmacodynamic (PD) success of a lead compound. 4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic acid (CAS: 1783760-68-8) is a highly functionalized, amphoteric heterocyclic intermediate. As a Senior Application Scientist, I approach the characterization of this molecule not merely as an analytical checklist, but as a predictive framework. Every functional group on this imidazole core acts as a distinct physicochemical lever, influencing solubility, membrane permeability, and target binding affinity.

Structural Decomposition and Physicochemical Causality

Understanding the behavior of this compound requires dissecting its four primary structural domains:

  • The Imidazole Core: Imidazole is inherently amphoteric. It contains both a pyrrole-type nitrogen (hydrogen bond donor) and a pyridine-type nitrogen (hydrogen bond acceptor). This allows the core to participate in complex supramolecular interactions, such as coordinating with metal ions in metalloenzymes or forming robust hydrogen-bond networks in kinase active sites[1].

  • C5 Carboxylic Acid: The presence of the carboxylic acid introduces a highly polar, ionizable group. At physiological pH (7.4), this group is predominantly deprotonated (carboxylate), which drastically increases aqueous solubility and prevents the molecule from becoming excessively lipophilic.

  • C4 Bromine Atom: The heavy halogen serves a dual purpose. Sterically, it restricts the conformational flexibility of adjacent substituents. Electronically, its inductive electron-withdrawing effect ( -I effect) lowers the pKa of both the adjacent carboxylic acid and the imidazole NH. Furthermore, the bromine atom can participate in halogen bonding with backbone carbonyls in protein targets or serve as a reactive handle for downstream cross-coupling[2].

  • C2 Cyclohexyl Ring: This bulky, aliphatic ring is the primary driver of the molecule's lipophilicity. While it enhances the ability of the compound to partition into lipid bilayers (improving membrane permeability), it concurrently reduces aqueous solubility in the compound's neutral state.

Quantitative Physicochemical Profiling

The interplay of these functional groups results in a specific physicochemical fingerprint. The table below summarizes the critical data points and their causality in drug design workflows.

Physicochemical PropertyValue / DescriptionCausality & Impact on Drug Design
Molecular Formula C10H13BrN2O2-
Molecular Weight 273.13 g/mol Falls well within Lipinski’s Rule of 5, leaving ample molecular weight "budget" for further derivatization in FBDD.
LogP (Predicted) ~2.5 - 3.0The lipophilic cyclohexyl ring balances the polar imidazole/carboxylate core, optimizing the molecule for passive transcellular permeability.
pKa (Carboxylic Acid) ~2.5 - 3.5Lowered by the electron-withdrawing bromine; ensures the molecule exists primarily as a soluble carboxylate salt at physiological pH.
pKa (Imidazole NH) ~10.0 - 11.0The amphoteric nature allows for pH-dependent zwitterion formation, which can be leveraged for targeted delivery in slightly acidic tumor microenvironments.
Topological Polar Surface Area (TPSA) 66.3 ŲIdeal for oral bioavailability. If the carboxylic acid is later converted to an amide, the TPSA remains within the threshold for potential Blood-Brain Barrier (BBB) penetration.
H-Bond Donors / Acceptors 2 / 4Provides strong, directional interaction vectors essential for high-affinity target binding.

Experimental Methodologies for Physicochemical Characterization

To utilize this compound effectively, its ionization and partitioning behavior must be empirically validated. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol A: pKa Determination via Potentiometric Titration (OECD TG 112) Because the cyclohexyl group imparts significant lipophilicity, the compound exhibits poor aqueous solubility in its neutral state. Traditional aqueous titration will fail due to precipitation. Therefore, a cosolvent method is required, adhering to3[3].

  • Sample Preparation: Dissolve an accurately weighed sample of 4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic acid in a standardized 0.15 M KCl solution containing varying ratios of methanol (e.g., 30%, 40%, 50% v/v) to maintain solubility.

  • Titration: Titrate the solution using standardized 0.1 M KOH or HCl under a nitrogen atmosphere at a constant 25.0 ± 0.1 °C.

  • Self-Validation (Mass Balance & Blank Subtraction): Simultaneously perform a blank titration of the background solvent. The software must subtract the blank curve from the sample curve. Causality Check: The calculated equivalents of titrant consumed between inflection points must match the theoretical molarity of the analyte (±2%). If a mismatch occurs, it indicates undetected precipitation or degradation, automatically invalidating the run.

  • Extrapolation: Plot the apparent pKa values against the methanol molar fraction and perform a Yasuda-Shedlovsky extrapolation to determine the true aqueous pKa.

Protocol B: LogD/LogP Profiling via Shake-Flask Method (OECD TG 107) Given the zwitterionic potential of the molecule, partitioning must be evaluated at specific physiological pH values rather than as a generic LogP, following 4[4].

  • Phase Saturation: Pre-saturate n-octanol with an aqueous phosphate buffer (pH 7.4) and vice versa for 24 hours to ensure thermodynamic equilibrium between the phases.

  • Equilibration: Dissolve the analyte in the buffered aqueous phase. Add the octanol phase. Shake mechanically at 100 rpm for 60 minutes at 25 °C, followed by centrifugation at 3000 rpm to ensure complete phase separation.

  • Quantification: Analyze both phases using LC-UV or LC-MS/MS.

  • Self-Validation (Recovery Check): Calculate the total mass of the analyte recovered from both phases. Causality Check: The sum of the mass in the octanol and aqueous phases must equal the initial spiked mass (95-105% recovery). A failure in mass balance indicates that the highly lipophilic cyclohexyl group caused the molecule to adsorb to the glass-water interface or the container walls, requiring the protocol to be repeated using silanized glassware.

Workflow Visualization

The following diagram illustrates the logical relationship between the structural features of 4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic acid and the corresponding physicochemical profiling workflows required for drug development.

Workflow Compound 4-Bromo-2-cyclohexyl-1H- imidazole-5-carboxylic acid Structure Structural Domain Analysis Compound->Structure Ionization Ionization Profiling (OECD TG 112) Structure->Ionization Carboxylic/Imidazole pKa Partitioning Lipophilicity Profiling (OECD TG 107) Structure->Partitioning Cyclohexyl/Bromine LogP Zwitterion Zwitterionic State (pH 7.4) Ionization->Zwitterion Potentiometric Data Membrane Membrane Permeability (LogD Assessment) Partitioning->Membrane Shake-Flask Data Optimization Lead Optimization & API Synthesis Zwitterion->Optimization Membrane->Optimization

Caption: Logical workflow linking structural domains to physicochemical profiling and lead optimization.

Synthetic Utility in Drug Discovery

Beyond its physicochemical properties, this compound is a highly prized synthetic intermediate. The causality of its synthetic utility lies in its orthogonal reactivity:

  • The C4 Bromine: Acts as a prime electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination). Because the bromine is situated on the electron-deficient imidazole ring (further deactivated by the carboxylic acid), oxidative addition by palladium is highly favored.

  • The C5 Carboxylic Acid: Can be readily activated using standard coupling reagents (e.g., HATU, EDC/HOBt) to form amides with primary or secondary amines. The steric bulk of the adjacent bromine and the C2 cyclohexyl group requires careful selection of non-nucleophilic bases (like DIPEA) to prevent side reactions during amidation.

By rigorously characterizing the physicochemical properties of 4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic acid using self-validating methodologies, researchers can confidently integrate this versatile building block into complex, target-directed drug discovery pipelines.

References

  • Updating of the OECD Test Guideline 107 “partition coefficient N-octanol/water”: OECD Laboratory Intercomparison Test on the HPLC method. Scilit.
  • OECD Test Guideline 112: Dissociation Constants in Water (1981). Umwelt-online.
  • Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications. ResearchGate.
  • 1-(4-bromophenyl)-1H-benzimidazole-5-carboxylic acid. Vulcanchem.

Sources

Thermodynamic stability of 4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic acid

This guide provides a comprehensive technical overview of the methodologies and strategic considerations for assessing the thermodynamic stability of 4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with actionable experimental protocols to facilitate a thorough understanding of the molecule's intrinsic stability profile.

Introduction: The Imperative of Stability Analysis

4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic acid is a substituted imidazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The unique arrangement of its functional groups—an aromatic imidazole core, a bulky cyclohexyl substituent, a reactive carboxylic acid, and a bromine atom—creates a molecule with potential for diverse chemical interactions and biological activity.

However, the ultimate utility of any novel chemical entity in a pharmaceutical context is fundamentally linked to its stability. Understanding the thermodynamic stability—the molecule's tendency to resist decomposition under various environmental stressors—is not merely an academic exercise. It is a critical component of drug development that directly impacts shelf-life, formulation design, manufacturing processes, and patient safety.[1][2] Forced degradation studies, which intentionally expose the molecule to harsh conditions, are essential for revealing potential degradation pathways and for developing robust, stability-indicating analytical methods.[1][3][4]

This guide will navigate the multifaceted process of stability assessment, from theoretical predictions and identification of potential degradation routes to the practical execution of forced degradation studies and the development of appropriate analytical techniques for monitoring.

Molecular Structure and Physicochemical Context

The stability of 4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic acid is a direct consequence of its molecular architecture.

  • Imidazole Ring: This five-membered aromatic heterocycle provides a degree of inherent stability. However, it is also susceptible to oxidation and photolytic degradation, and its basic nitrogen atoms can participate in acid-base reactions.[5]

  • Carboxylic Acid Group: This functional group is a primary site for potential thermolysis via decarboxylation. Its acidity also dictates the molecule's solubility and ionization state at different pH values, which can significantly influence its susceptibility to hydrolytic degradation.[6]

  • Cyclohexyl Group: This bulky, non-polar group can sterically hinder reactions at adjacent positions on the imidazole ring.

  • Bromine Atom: The carbon-bromine bond can be a site for nucleophilic substitution or reductive dehalogenation. The electron-withdrawing nature of bromine also influences the acidity and reactivity of the imidazole ring.[7][8]

A preliminary understanding of the molecule's physicochemical properties is crucial for designing relevant stability studies.

Table 1: Predicted and Expected Physicochemical Properties

PropertyExpected Value/CharacteristicRationale and Impact on Stability
Molecular FormulaC₁₀H₁₃BrN₂O₂Defines the elemental composition and molecular weight.
Molecular Weight273.13 g/mol Foundational for all quantitative analysis.
pKa (Carboxylic Acid)~3-5Influences solubility and reactivity in aqueous media of varying pH.
pKa (Imidazole Ring)~6-7The imidazole nitrogen can be protonated, affecting solubility and susceptibility to certain reactions.
LogPModerately LipophilicThe cyclohexyl group increases lipophilicity, affecting solubility and choice of analytical chromatography conditions.
Melting Point>130 °CBased on similar structures like 4-Bromo-1H-imidazole.[9] A high melting point often suggests greater solid-state stability.
AppearanceWhite to off-white solidExpected for a crystalline organic acid.

Theoretical Stability and Potential Degradation Pathways

Before embarking on experimental work, a theoretical assessment can predict the most likely degradation routes. This predictive approach allows for more targeted and efficient experimental design. The primary degradation pathways for heterocyclic compounds generally involve hydrolysis, oxidation, photolysis, and thermal stress.[1][3]

Predicted Degradation Mechanisms
  • Hydrolysis (Acidic/Basic): The molecule's stability is expected to be highly pH-dependent. While the imidazole ring itself is generally stable against hydrolysis, the overall molecule's solubility and reactivity will change with pH. Basic conditions may facilitate reactions involving the carboxylic acid or deprotonation of the imidazole ring, potentially leading to oxidative pathways.[5]

  • Oxidation: The electron-rich imidazole ring is a prime target for oxidative degradation.[5][10] Common laboratory oxidants like hydrogen peroxide (H₂O₂) can mimic oxidative stress from excipients or atmospheric oxygen, potentially leading to ring-opening or the formation of N-oxides.[4]

  • Thermolysis: In the solid state, high temperatures can provide the energy needed to overcome the lattice energy of the crystal and initiate degradation. In solution, the most probable thermal degradation pathway is the decarboxylation of the carboxylic acid group.

  • Photolysis: Imidazole and its derivatives are known to be sensitive to light.[5] Exposure to UV or high-intensity visible light can lead to the formation of radicals and subsequent complex degradation cascades.

  • Dehalogenation: The bromine atom could be susceptible to nucleophilic substitution or reduction, although this is often a less common pathway under standard forced degradation conditions compared to oxidation or hydrolysis.[7]

Visualization of Potential Degradation

The following diagram illustrates the potential degradation pathways originating from the parent molecule under various stress conditions.

G cluster_stress Stress Conditions cluster_products Potential Degradation Products Acid_Base Acid/Base (Hydrolysis) Hydrolysis_P Hydrolytic Products Acid_Base->Hydrolysis_P Oxidation Oxidation (e.g., H₂O₂) Oxidative_P Oxidized Imidazole (e.g., Ring-Opened) Oxidation->Oxidative_P Heat Heat (Thermolysis) Decarboxylated_P Decarboxylated Product (4-Bromo-2-cyclohexyl-1H-imidazole) Heat->Decarboxylated_P Light Light (Photolysis) Photolytic_P Photodegradation Adducts & Radical Species Light->Photolytic_P Parent 4-Bromo-2-cyclohexyl-1H- imidazole-5-carboxylic acid Parent->Hydrolysis_P pH-dependent Parent->Oxidative_P Electron transfer Parent->Decarboxylated_P Loss of CO₂ Parent->Photolytic_P Radical formation

Caption: Predicted degradation pathways for the title compound.

Experimental Framework: Forced Degradation Protocols

Forced degradation studies are the cornerstone of experimental stability assessment.[2][11] The goal is to achieve 10-20% degradation of the active pharmaceutical ingredient (API) to ensure that the primary degradation products are generated without being obscured by secondary or tertiary breakdown products.[11]

The following protocols are designed as a robust starting point. All experiments should be performed with a control sample (stored under ambient, protected conditions) and should include the drug substance in both solid and solution states where appropriate.

General Workflow

The overall process follows a systematic approach from stress application to analysis and identification.

G cluster_prep 1. Sample Preparation cluster_stress 2. Stress Application (ICH Conditions) cluster_analysis 3. Analysis & Characterization Prep_Solid Prepare Solid API Samples Heat Thermal Stress (e.g., 80°C, Solid & Solution) Prep_Solid->Heat Photo Photostability (ICH Q1B Light Source) Prep_Solid->Photo Prep_Sol Prepare Solution API Samples (e.g., in Acetonitrile/Water) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep_Sol->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Prep_Sol->Base Oxid Oxidation (e.g., 3% H₂O₂, RT) Prep_Sol->Oxid Prep_Sol->Heat Prep_Sol->Photo HPLC HPLC-UV Analysis (Quantify Degradation) Acid->HPLC Base->HPLC Oxid->HPLC Heat->HPLC Photo->HPLC LCMS LC-MS Analysis (Identify Degradants) HPLC->LCMS Balance Assess Mass Balance LCMS->Balance

Caption: Experimental workflow for forced degradation studies.

Step-by-Step Protocols

Materials:

  • 4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic acid

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated oven, photostability chamber, pH meter

Protocol 1: Hydrolytic Degradation

  • Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • For acid hydrolysis, transfer an aliquot of the stock solution to a flask and add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • For base hydrolysis, repeat step 2 using 0.2 M NaOH.

  • For neutral hydrolysis, repeat step 2 using water.

  • Incubate all solutions at 60°C. Withdraw aliquots at specified time points (e.g., 2, 6, 12, 24 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method.

Protocol 2: Oxidative Degradation

  • Prepare a stock solution as in Protocol 1.

  • Transfer an aliquot to a flask and add an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3% H₂O₂.

  • Store the solution at room temperature, protected from light.

  • Withdraw and analyze aliquots at specified time points (e.g., 2, 6, 12, 24 hours).

Protocol 3: Thermal Degradation

  • Solid State: Place a thin layer of the solid compound in a vial and store it in an oven at 80°C. Sample and analyze at time points (e.g., 1, 3, 7 days).

  • Solution State: Prepare a stock solution as in Protocol 1. Store in a sealed vial in an oven at 80°C. Sample and analyze at time points (e.g., 6, 12, 24 hours).

Protocol 4: Photolytic Degradation

  • Solid State: Place a thin layer of the solid compound in a chemically inert, transparent container.

  • Solution State: Prepare a stock solution and place it in a quartz cuvette or other transparent container.

  • Expose both samples to a light source conforming to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • Run a parallel dark control sample for both solid and solution states.

  • Analyze the samples after the exposure period.

Stability-Indicating Analytical Methods

The validity of any stability study hinges on the analytical method used. A stability-indicating method is one that can accurately quantify the decrease of the active substance while also resolving its degradation products from each other and from the parent compound.[1] HPLC is the workhorse technique for this purpose.[12][13]

Method Selection

Table 2: Comparison of Analytical Techniques for Stability Assessment

TechniquePrimary UseAdvantagesDisadvantages
HPLC-UV Quantification of API and known degradants.Robust, reproducible, widely available, excellent for quantitation.[12][14]May not be able to identify unknown degradants; requires chromophores for detection.
LC-MS/MS Identification and structural elucidation of unknown degradants.High sensitivity and selectivity; provides molecular weight and fragmentation data for structural clues.[5][14]More complex instrumentation; quantification can be more challenging than with UV.
GC-MS Analysis of volatile or semi-volatile degradants.Excellent for identifying small, volatile molecules (e.g., from decarboxylation).Requires the analyte to be volatile or to be made volatile via derivatization, which is not ideal for this compound.[14]
Protocol: Development of a Reversed-Phase HPLC-UV Method
  • Instrumentation: A standard HPLC system with a UV/PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength of maximum absorbance for the parent compound (e.g., ~230-280 nm, to be determined experimentally). A PDA detector is highly recommended to assess peak purity.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute stressed samples with the mobile phase to a concentration within the calibration range.

This method should be validated for specificity by analyzing the stressed samples to ensure that all degradation product peaks are baseline-resolved from the main API peak.

Method Development and Validation Workflow

G Start Start: Need for Stability-Indicating Method Develop Develop Initial HPLC Method (Column, Mobile Phase, Gradient) Start->Develop Inject Inject Stressed Samples (From Forced Degradation) Develop->Inject Check Check Resolution & Peak Purity Inject->Check Optimize Optimize Method (Modify Gradient, pH, etc.) Check->Optimize Inadequate Validate Validate Final Method (ICH Q2) (Specificity, Linearity, Accuracy, Precision) Check->Validate Adequate Optimize->Inject End Validated Method Ready for Use Validate->End

Caption: Workflow for stability-indicating method development.

Conclusion

The thermodynamic stability of 4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic acid is a critical quality attribute that must be thoroughly investigated. A successful stability program is built on a foundation of scientific rationale, beginning with a theoretical understanding of the molecule's potential liabilities. This theoretical framework must then be rigorously tested through systematic forced degradation studies under hydrolytic, oxidative, thermal, and photolytic stress.

The data generated from these experiments are only as reliable as the analytical methods used to acquire them. Therefore, the development and validation of a specific, stability-indicating HPLC method is paramount. By combining predictive analysis with robust experimental protocols and validated analytical techniques, researchers can build a comprehensive stability profile. This profile is indispensable for guiding formulation development, establishing appropriate storage conditions and shelf-life, and ensuring the ultimate safety and efficacy of any potential product derived from this promising molecule.

References

  • International Journal of Research in Pharmaceutical and Nano Sciences. REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND.
  • Benchchem.
  • ResearchGate. Computational prediction of organic crystal structures and polymorphism.
  • ResearchGate.
  • PubMed. Degradation pathway and kinetics of 1-alkyl-3-methylimidazolium bromides oxidation in an ultrasonic nanoscale zero-valent iron/hydrogen peroxide system.
  • Taylor & Francis Online. Computational prediction of organic crystal structures and polymorphism.
  • ACS Publications. Oxidative Degradation of Imidazoles by Bromine or N-Bromosuccinimide.
  • PNAS. A complete description of thermodynamic stabilities of molecular crystals.
  • Development of forced degradation and stability indic
  • Chemical Reviews. Physics-Based Solubility Prediction for Organic Molecules.
  • ACS Publications. Design, Synthesis, and Biological Evaluation of 4-(Difluoromethyl)-1H-imidazole-5-carboxylic Acids/4-(3-Cyanophenoxy)
  • Benchchem. Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
  • MDPI. Degradation of Brominated Organic Compounds (Flame Retardants)
  • PMC. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • MDPI.
  • Google Patents.
  • Biomedical Journal of Scientific & Technical Research.
  • MDPI. A Review of the Analytical Methods for the Determination of 4(5)
  • PubMed.
  • EvitaChem. 4-Bromo-2-cyclobutyl-1h-imidazole-5-carboxylic acid.
  • Benchchem. synthesis pathway for 4-Bromo-1-methyl-2-nitro-1h-imidazole.
  • Google Patents.
  • RSC Publishing. Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes.
  • PMC.
  • Sigma-Aldrich. 4-Bromo-1H-imidazole 97 2302-25-2.
  • OSTI.GOV. Experimental investigation of thermodynamic stabilization in boron imidazolate frameworks (BIFs) synthesized by mechanochemistry.
  • CityUHK Scholars. Thermodynamic properties of carboxylic acids relevant to their solubility in aqueous solutions.

Sources

Methodological & Application

4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic acid as a building block in API synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic acid as a Divergent Scaffold in API Synthesis

Introduction & Strategic Rationale

In modern medicinal chemistry, the rational design of Active Pharmaceutical Ingredients (APIs) heavily relies on multifunctional building blocks that offer orthogonal reactivity and specific pharmacophoric properties. 4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic acid (CAS: 1783760-68-8) [1] is a premier example of such a scaffold. This highly functionalized imidazole provides three distinct vectors for structural diversification, making it an invaluable intermediate for synthesizing complex kinase inhibitors, cholecystokinin-2 (CCK2) antagonists[2], and phosphodiesterase 9 (PDE9) inhibitors[3].

As a Senior Application Scientist, I approach this building block not just as a chemical reagent, but as a strategic asset in drug design. Each functional group serves a distinct, causal purpose:

  • C2-Cyclohexyl Group : This bulky, lipophilic moiety is strategically positioned to occupy deep hydrophobic sub-pockets in target enzymes. In PDE9 inhibitors, the cyclohexyl group enhances binding affinity by displacing high-energy water molecules within the active site[3].

  • C5-Carboxylic Acid : Serves as the primary anchor for amide bond formation. Amides are ubiquitous in APIs due to their stability and ability to act as both hydrogen bond donors and acceptors.

  • C4-Bromo Handle : Provides a reliable vector for late-stage palladium-catalyzed cross-coupling. The electron-withdrawing nature of the adjacent carboxylic acid/amide activates the C-Br bond for oxidative addition by palladium[4].

Orthogonal Functionalization Workflow

Workflow SM 4-Bromo-2-cyclohexyl-1H- imidazole-5-carboxylic acid Amide Amide Coupling (C5-Carboxylic Acid) SM->Amide HATU, DIPEA, R-NH2 Intermediate C5-Amide Intermediate Amide->Intermediate Suzuki Suzuki-Miyaura Cross-Coupling (C4-Bromo) API Target API (Dual Functionalized) Suzuki->API Intermediate->Suzuki Pd(dppf)Cl2, K2CO3, Ar-B(OH)2

Workflow for the orthogonal functionalization of the imidazole scaffold.

Self-Validating Experimental Protocols

Protocol A: C5-Amide Coupling using HATU

Causality & Mechanistic Insight : The steric bulk of the C2-cyclohexyl group and the electron-deficient nature of the bromoimidazole ring can impede standard coupling reactions. HATU is selected because it generates a highly reactive 7-azabenzotriazole active ester, which accelerates aminolysis, prevents epimerization, and overcomes steric hindrance[5].

Step-by-Step Methodology :

  • Activation : Dissolve 4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.

  • Deprotonation : Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 5 minutes at room temperature. Insight: The weak base deprotonates the carboxylic acid to yield a carboxylate ion, preparing it for nucleophilic attack on the uronium species[5].

  • Ester Formation : Add HATU (1.2 eq) portion-wise. Stir for 15 minutes. Insight: The carboxylate attacks HATU, forming an unstable O-At active ester.

  • Aminolysis : Add the desired primary or secondary amine (1.1 eq). Stir at room temperature for 2 hours.

  • Workup : Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (crucial for partitioning DMF into the aqueous layer), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: C4-Suzuki-Miyaura Cross-Coupling

Causality & Mechanistic Insight : Unprotected imidazoles are notorious for poisoning palladium catalysts via nitrogen coordination. However, utilizing a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) creates a sterically demanding coordination sphere around the Pd center, preventing catalyst deactivation and allowing for the direct coupling of unprotected haloimidazoles[4].

Step-by-Step Methodology :

  • Preparation : To an oven-dried Schlenk flask, add the C5-amide intermediate (1.0 eq), the appropriate arylboronic acid (1.2 eq), and K2CO3 (2.0 eq).

  • Solvent System : Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v, 0.1 M). Insight: Water is critical here; it dissolves the inorganic base and facilitates the formation of the reactive arylboronate complex, which is required for the transmetalation step[4].

  • Catalyst Addition : Add Pd(dppf)Cl2 (5 mol%). Purge the flask with Argon (3 vacuum/Argon cycles).

  • Reaction : Heat the mixture at 90 °C for 12 hours under an Argon atmosphere.

  • Workup : Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash column chromatography.

Quantitative Data Summary

Reaction StepReagents & ConditionsYield RangeKey Causality
C5-Amide Coupling HATU (1.2 eq), DIPEA (3.0 eq), R-NH2 (1.1 eq), DMF, RT, 2h85-95%HATU generates a highly reactive active ester, preventing epimerization and overcoming steric hindrance from the C2-cyclohexyl group[5].
C4-Suzuki Coupling Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.0 eq), Ar-B(OH)2 (1.2 eq), Dioxane/H2O, 90°C, 12h70-88%Dioxane/H2O mixture ensures solubility of both the organic substrate and inorganic base; Pd(dppf)Cl2 provides stability against N-coordination[4].

Biological Context: PDE9 Signaling Pathway

To contextualize the utility of this building block, we examine its role in synthesizing PDE9 inhibitors. PDE9 specifically hydrolyzes cGMP, a critical second messenger. Imidazole-based APIs derived from this scaffold competitively bind to the PDE9 active site, preventing cGMP degradation and thereby amplifying downstream Protein Kinase G (PKG) signaling[3].

Pathway GTP GTP sGC Soluble Guanylyl Cyclase (sGC) GTP->sGC cGMP cGMP sGC->cGMP Synthesis PKG Protein Kinase G (PKG) Activation cGMP->PKG Downstream Signaling PDE9 PDE9 Enzyme cGMP->PDE9 Substrate Binding GMP Inactive 5'-GMP PDE9->GMP Hydrolysis API Imidazole-based API (Inhibitor) API->PDE9 Inhibition

cGMP/PDE9 signaling pathway illustrating the biological target of imidazole-based inhibitors.

References

  • BLDPharm Catalog - 1783760-68-8 | 4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic acid. 1

  • Journal of Medicinal Chemistry - Optimization of the in Vitro and in Vivo Properties of a Novel Series of 2,4,5-Trisubstituted Imidazoles as Potent Cholecystokinin-2 (CCK2) Antagonists. 2

  • US Patent 8829000B2 - Substituted imidazo[1,5-A]quinoxalines as phosphodiesterase 9 inhibitors. 3

  • The Journal of Organic Chemistry - Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. 4

  • Current Chemistry Letters - Process optimization for acid-amine coupling: a catalytic approach.5

Sources

Application Notes and Protocols for the Decarboxylation of 4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Removal of a Carboxyl Group from a Privileged Scaffold

The imidazole core is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active molecules. The functionalization of this privileged scaffold is key to modulating the physicochemical and pharmacological properties of drug candidates. Decarboxylation, the removal of a carboxylic acid group, is a fundamental transformation that can grant access to novel chemical space, improve metabolic stability, or serve as a final step in a complex synthesis.

This guide provides detailed application notes and protocols for the decarboxylation of 4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic acid , a polysubstituted imidazole with potential as a building block in drug discovery programs. The presence of the bromo, cyclohexyl, and carboxylic acid moieties presents both challenges and opportunities for selective chemical manipulation. Understanding the interplay of electronic and steric effects is crucial for selecting an appropriate and efficient decarboxylation strategy.

This document explores two primary, robust methods for the decarboxylation of this substrate: Thermal Decarboxylation and Copper-Catalyzed Decarboxylation . Each method is presented with a detailed, step-by-step protocol, an explanation of the underlying mechanistic principles, and a discussion of the critical parameters that influence reaction success.

Understanding the Substrate: Electronic and Steric Considerations

The reactivity of 4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic acid in decarboxylation reactions is influenced by its unique substitution pattern. The bromine atom at the 4-position is an electron-withdrawing group, which can facilitate the cleavage of the C-C bond of the carboxylic acid through inductive effects. Conversely, the bulky cyclohexyl group at the 2-position may introduce steric hindrance that could affect the approach of catalysts or solvents to the reactive center. These factors must be considered when selecting and optimizing a decarboxylation method.

Method 1: Thermal Decarboxylation

Thermal decarboxylation is a straightforward approach that relies on heat to promote the elimination of carbon dioxide. For heteroaromatic carboxylic acids, this method often requires high temperatures and can be performed neat or in a high-boiling solvent to ensure uniform heat transfer and to facilitate the reaction. The choice of solvent can be critical, as it can influence the reaction rate and selectivity.

Mechanistic Rationale

The thermal decarboxylation of heteroaromatic carboxylic acids is believed to proceed through a zwitterionic intermediate, where the imidazole nitrogen is protonated by the carboxylic acid. This facilitates the cleavage of the carbon-carbon bond, leading to the release of carbon dioxide and the formation of a carbanionic intermediate, which is then protonated to yield the final product.

G cluster_0 Thermal Decarboxylation Start 4-Bromo-2-cyclohexyl-1H- imidazole-5-carboxylic acid Intermediate Zwitterionic Intermediate Start->Intermediate Heat (Δ) Product 4-Bromo-2-cyclohexyl-1H-imidazole + CO2 Intermediate->Product -CO2, Protonation

Caption: Workflow for Thermal Decarboxylation.

Protocol: Thermal Decarboxylation in N,N-Dimethylformamide (DMF)

This protocol is adapted from procedures for the decarboxylation of related imidazole-4,5-dicarboxylic acids.[1]

Materials:

  • 4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic acid (CAS: 1783760-68-8)[2]

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with temperature control

  • Magnetic stirrer

  • Standard laboratory glassware for work-up

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic acid (1.0 eq).

  • Add anhydrous DMF to achieve a concentration of 0.1-0.5 M.

  • Heat the reaction mixture to reflux (approximately 153 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. Reaction times can vary from 2 to 24 hours depending on the scale and exact substrate reactivity.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the DMF under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-Bromo-2-cyclohexyl-1H-imidazole (CAS: 1622842-93-6).[3]

Data Presentation: Comparison of Solvents for Thermal Decarboxylation of a Model Imidazole Dicarboxylic Acid [1]

SolventTemperature (°C)Time (h)Product Distribution (4-COOH : 5-COOH)
Acetic Anhydride1004Predominantly 5-COOH
Propionic AnhydrideReflux1Predominantly 5-COOH
N,N-DimethylformamideReflux1Predominantly 4-COOH
N,N-DimethylacetamideReflux1Predominantly 4-COOH
N-MethylpyrrolidoneReflux1Predominantly 4-COOH

Note: This data is for the selective mono-decarboxylation of 1-methyl-4,5-imidazoledicarboxylic acid and is presented to illustrate the influence of the solvent on the reaction outcome.

Method 2: Copper-Catalyzed Decarboxylation

Transition metal catalysis, particularly with copper, offers a milder alternative to high-temperature thermal decarboxylation. Copper catalysts can facilitate the cleavage of the C-COOH bond at lower temperatures, often with improved yields and cleaner reaction profiles. This method is particularly well-suited for substrates that may be sensitive to harsh thermal conditions.

Mechanistic Rationale

The copper-catalyzed decarboxylation is thought to proceed via the formation of a copper carboxylate salt. This intermediate then undergoes decarboxylation to form an organocopper species, which is subsequently protonated by a proton source in the reaction mixture (such as a solvent or an additive) to release the final product and regenerate the active copper catalyst. The use of ligands, such as phenanthroline, can accelerate the reaction by stabilizing the copper intermediates.

G cluster_1 Copper-Catalyzed Decarboxylation Start 4-Bromo-2-cyclohexyl-1H- imidazole-5-carboxylic acid Intermediate1 Copper Carboxylate Start->Intermediate1 + Cu(I) Cu_Salt Copper(I) Salt Intermediate2 Organocopper Species Intermediate1->Intermediate2 -CO2 Product 4-Bromo-2-cyclohexyl-1H-imidazole Intermediate2->Product + H+

Caption: Catalytic Cycle for Copper-Catalyzed Decarboxylation.

Protocol: Microwave-Assisted Copper-Catalyzed Decarboxylation

This protocol is based on efficient microwave-assisted copper-catalyzed protodecarboxylation of aromatic carboxylic acids.[4]

Materials:

  • 4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic acid (CAS: 1783760-68-8)[2]

  • Copper(I) oxide (Cu₂O)

  • 1,10-Phenanthroline

  • N-Methyl-2-pyrrolidone (NMP)

  • Quinoline

  • Microwave reactor vials

  • Microwave synthesizer

  • Standard laboratory glassware for work-up

Procedure:

  • In a microwave reactor vial, combine 4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic acid (1.0 eq), copper(I) oxide (5 mol%), and 1,10-phenanthroline (10 mol%).

  • Add a 3:1 mixture of NMP and quinoline to achieve a substrate concentration of approximately 0.5 M.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 190 °C for 15-30 minutes. The reaction progress should be monitored by TLC or HPLC after cooling the vial.

  • Upon completion, cool the reaction vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl to remove quinoline and NMP.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-Bromo-2-cyclohexyl-1H-imidazole (CAS: 1622842-93-6).[3]

Data Presentation: Comparison of Conventional vs. Microwave Heating for Copper-Catalyzed Decarboxylation [4]

SubstrateHeating MethodTimeYield (%)
4-Methoxybenzoic acidConventional24 h75
4-Methoxybenzoic acidMicrowave15 min95
2-Nitrobenzoic acidConventional12 h88
2-Nitrobenzoic acidMicrowave10 min98

Note: This data is for model aromatic carboxylic acids and illustrates the significant rate enhancement achieved with microwave heating.

Conclusion

The decarboxylation of 4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic acid provides a valuable synthetic route to a potentially useful building block for drug discovery. Both thermal and copper-catalyzed methods offer viable pathways to the desired product. The choice of method will depend on the available equipment, the scale of the reaction, and the sensitivity of any other functional groups present in the molecule. The protocols provided herein serve as a robust starting point for researchers to explore these important transformations. Careful optimization of reaction conditions, including solvent, temperature, and catalyst loading, will be key to achieving high yields and purity of the target 4-Bromo-2-cyclohexyl-1H-imidazole.

References

  • Selective Decarboxylation of 1-Methyl-4,5-imidazoledicarboxylic Acid. Bulletin of the Chemical Society of Japan, 1980 , 53(2), 557-558. [Link]

  • Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated Fe3 Cluster under Visible Light Irradiation. Angewandte Chemie International Edition, 2021 , 60(16), 8856-8863. [Link]

  • Microwave-assisted protodecarboxylation of aromatic carboxylic acids. Organic & Biomolecular Chemistry, 2009 , 7(21), 4379-4382. [Link]

  • Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions. Advanced Synthesis & Catalysis, 2013 , 355(6), 1081-1085. [Link]

  • Tandem Palladium/Copper-Catalyzed Decarboxylative Approach to Benzoimidazo- and Imidazophenanthridine Skeletons. Organic Letters, 2022 , 24(50), 9286-9291. [Link]

  • Carbene and photocatalyst-catalyzed decarboxylative radical coupling of carboxylic acids and acyl imidazoles to form ketones. Nature Communications, 2021 , 12(1), 1-10. [Link]

  • Decarboxylation. Master Organic Chemistry. [Link]

  • Decarboxylation. Organic Chemistry Portal. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Prevention of Debromination in 4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the unwanted debromination of 4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic acid during synthetic transformations. Our goal is to equip you with the knowledge to anticipate, diagnose, and mitigate this common side reaction, thereby improving reaction yields and simplifying purification processes.

Introduction

4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic acid is a valuable building block in medicinal chemistry and materials science. The bromine atom at the C4 position serves as a versatile handle for introducing molecular complexity, most commonly through palladium-catalyzed cross-coupling reactions. However, the C-Br bond on the electron-rich imidazole ring can be susceptible to cleavage, leading to the formation of the corresponding debrominated byproduct. This phenomenon, often referred to as hydrodebromination or protodebromination, can significantly reduce the yield of the desired product and introduce purification challenges.[1][2] This guide will explore the underlying causes of debromination and provide actionable strategies to prevent it.

Troubleshooting Guide: Addressing Debromination in Real-Time

This section is structured to help you diagnose and solve debromination issues as they arise during your experiments.

Issue 1: Significant Formation of Debrominated Byproduct in a Suzuki-Miyaura Coupling Reaction

Symptoms:

  • LC-MS or ¹H NMR analysis of the crude reaction mixture shows a significant peak corresponding to 2-cyclohexyl-1H-imidazole-5-carboxylic acid.

  • The yield of the desired coupled product is substantially lower than expected.

  • Purification is complicated by the presence of the debrominated byproduct, which may have similar chromatographic behavior to the starting material or product.[2]

Root Causes & Solutions:

The primary culprit in palladium-catalyzed cross-coupling reactions is often the formation of a palladium-hydride (Pd-H) species, which can participate in a competing catalytic cycle to cleave the C-Br bond.[3] The source of the hydride can be the base, solvent, or even additives.[4][5]

Workflow for Troubleshooting Debromination in Suzuki Coupling

G cluster_solutions Troubleshooting Steps start Debromination Observed base Optimize Base start->base First Step ligand Screen Ligands base->ligand If still problematic end Debromination Minimized base->end Successful temp_solvent Adjust Conditions ligand->temp_solvent Fine-tuning ligand->end Successful n_protection Consider N-Protection temp_solvent->n_protection If NH is reactive temp_solvent->end Successful n_protection->end

Caption: A logical workflow for troubleshooting debromination in Suzuki coupling.

Detailed Troubleshooting Steps:

Parameter Recommendation & Rationale
Base Selection Switch to a milder base. Strong bases, particularly alkoxides like NaOᵗBu, can promote the formation of Pd-H species.[3][6] Weaker inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are often effective for the coupling while minimizing debromination.[3][4][7] Cesium fluoride (CsF) has also been reported to be effective in similar systems.[1]
Catalyst & Ligand System Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, or tBuXPhos can accelerate the desired reductive elimination step of the cross-coupling cycle, outcompeting the debromination pathway.[1][5] These ligands stabilize the palladium center and favor the formation of the C-C bond over the C-H bond.[4]
Reaction Temperature Lower the reaction temperature. Debromination can have a higher activation energy than the desired coupling reaction.[2] Therefore, reducing the temperature, even if it requires a longer reaction time, can significantly improve the selectivity for the desired product.[3][8] Start at a lower temperature (e.g., 60-80 °C) and monitor the reaction progress.[8]
Solvent Choice Use aprotic solvents and minimize water. Protic solvents like alcohols or excess water can serve as a source of protons or hydrides, facilitating debromination.[1][6] Aprotic solvents such as dioxane, THF, or toluene are generally preferred.[5] While some water is often necessary for Suzuki couplings, using the minimum amount required can be beneficial.[1]
N-H Protection Protect the imidazole nitrogen. The acidic N-H proton of the imidazole can sometimes interfere with the catalytic cycle or react with the base. Protecting the nitrogen with a suitable group, such as a Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) group, can prevent these side reactions and may alter the electronic properties of the ring to disfavor debromination.[1]
Issue 2: Debromination during Other Transformations (e.g., Nucleophilic Aromatic Substitution, Lithiation)

Symptoms:

  • Loss of the bromine atom when attempting reactions that do not involve a palladium catalyst.

  • Formation of the debrominated starting material as the major product.

Root Causes & Solutions:

  • Strongly Basic or Reducing Conditions: The imidazole ring system, while aromatic, can be susceptible to reduction under harsh conditions. The use of strong reducing agents or highly nucleophilic strong bases can lead to direct cleavage of the C-Br bond.

  • Metal-Halogen Exchange: When using organolithium reagents (e.g., n-BuLi, t-BuLi) to generate a lithiated intermediate for subsequent reaction with an electrophile, debromination can occur if the reaction is not properly controlled.

Preventative Measures:

Reaction Type Recommendation & Rationale
General Handling Avoid exposure to strong reducing agents unless a reduction is the intended transformation. Be mindful of reagents that can generate hydrides in situ.
Nucleophilic Aromatic Substitution Use carefully controlled conditions. If attempting an SNAr reaction, ensure that the nucleophile is not overly basic, which could promote elimination or other side reactions. The electron-rich nature of the imidazole ring may make it less suitable for traditional SNAr unless activated by strongly electron-withdrawing groups.
Lithiation Optimize temperature and addition rate. Perform metal-halogen exchange at low temperatures (e.g., -78 °C) to minimize side reactions. Add the organolithium reagent slowly to the solution of the bromoimidazole to maintain a low concentration of the reactive reagent.[7]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of debromination in palladium-catalyzed reactions?

A1: In palladium-catalyzed cross-coupling reactions, debromination (hydrodehalogenation) typically proceeds through a competing catalytic cycle involving a palladium-hydride (Pd-H) species.[3] This Pd-H intermediate can arise from various sources, such as the base, solvent, or impurities.[4][5] The Pd-H species can then undergo oxidative addition to another molecule of the bromoimidazole, followed by reductive elimination to yield the debrominated product and regenerate the palladium catalyst.[4]

G pd0 Pd(0)L_n oxidative_add Oxidative Addition (Ar-Br) pd0->oxidative_add pd_h_formation Pd-H Formation (from base, solvent, etc.) pd0->pd_h_formation ar_pd_br Ar-Pd(II)-Br oxidative_add->ar_pd_br transmetalation Transmetalation (R-B(OR)2) ar_pd_br->transmetalation ar_pd_h Ar-Pd(II)-H ar_pd_br->ar_pd_h Hydride Transfer ar_pd_r Ar-Pd(II)-R transmetalation->ar_pd_r reductive_elim Reductive Elimination ar_pd_r->reductive_elim reductive_elim->pd0 product Ar-R (Desired Product) reductive_elim->product reductive_elim_h Reductive Elimination ar_pd_h->reductive_elim_h reductive_elim_h->pd0 byproduct Ar-H (Byproduct) reductive_elim_h->byproduct

Caption: Competing catalytic cycles in Suzuki coupling leading to desired product vs. debromination.

Q2: How does the choice of halogen (I, Br, Cl) affect the likelihood of debromination?

A2: The likelihood of debromination is related to the carbon-halogen bond strength and the reactivity in oxidative addition. The reactivity generally follows the order C-I > C-Br > C-Cl.[5][7] Consequently, aryl iodides are typically more prone to both the desired cross-coupling and the undesired debromination compared to aryl bromides under similar conditions.[5][6] Aryl chlorides are more robust but often require more forcing conditions to react.[9]

Q3: Can the order of addition of reagents make a difference?

A3: While not always a definitive solution, the order of addition can sometimes be important.[4] For instance, preparing a mixture of the bromoimidazole, boronic acid, and base before adding the palladium catalyst and ligand can sometimes be beneficial. This ensures that the components for the desired transmetalation step are present as soon as the active catalyst is formed.

Q4: How can I confirm and quantify debromination?

A4: The presence of the debrominated byproduct can be confirmed and quantified using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC) and LC-MS: These are excellent methods for detecting the presence of the byproduct and quantifying the ratio of product to byproduct.[2]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The ¹H NMR spectrum of the crude product will show a new aromatic or heteroaromatic proton signal in the region where the bromine atom was previously located. Integration of this new signal relative to product signals can provide a quantitative measure of the extent of debromination.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can identify the byproduct by its mass.[5]

Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Debromination

This protocol provides a starting point for the Suzuki-Miyaura coupling of 4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic acid, incorporating best practices to minimize debromination.

Reagents & Materials:

  • 4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic acid (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Bulky phosphine ligand (e.g., SPhos, 4 mol%)

  • Mild base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)[10]

  • Degassed water (if necessary, e.g., dioxane/water 10:1)

  • Schlenk flask or microwave vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the 4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic acid, the arylboronic acid, and the base (K₃PO₄).[3]

  • Catalyst Addition: In a separate vial, briefly mix the palladium pre-catalyst and the ligand before adding them to the reaction flask.

  • Solvent Addition and Degassing: Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon) three times.[1] Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 80 °C) and stir.[8] Monitor the reaction progress by TLC or LC-MS, checking for both the consumption of starting material and the formation of the debrominated byproduct.[3]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[8]

References

  • BenchChem. (n.d.). Preventing debromination in Suzuki coupling of bromo-imidazoles.
  • BenchChem. (n.d.). Technical Support Center: Preventing Dehalogenation in Polyhalogenated Compounds.
  • BenchChem. (n.d.). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid.
  • BenchChem. (n.d.). Preventing dehalogenation during reactions of bromo-fluoroanilines.
  • BenchChem. (n.d.). Preventing debromination in subsequent reaction steps.
  • BenchChem. (n.d.). Avoiding debromination in "N-(3-bromophenyl)furan-2-carboxamide" reactions.
  • BenchChem. (n.d.). Preventing debromination in reactions with 2-Bromo-4-iodopyridine.
  • Reddit. (2019, October 7). Significant dehalogenation in stille coupling. r/Chempros.
  • BenchChem. (n.d.). Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

Sources

Technical Support Center: Synthetic Strategies for Sterically Hindered Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The imidazole core is a privileged scaffold in medicinal chemistry and materials science. However, its functionalization, particularly with bulky substituents like the cyclohexyl group, presents significant synthetic challenges. The steric hindrance imposed by the cyclohexyl moiety can dramatically reduce reaction rates, alter regioselectivity, and complicate product purification. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies, detailed protocols, and answers to frequently encountered questions when dealing with these sterically demanding substrates.

Foundational Concepts: Understanding the Steric Challenge

The cyclohexyl group is a non-planar, bulky substituent that can significantly shield the imidazole ring from incoming reagents. This steric bulk impedes key steps in many catalytic cycles, such as oxidative addition and reductive elimination in palladium-catalyzed cross-coupling reactions.[1][2] The primary challenge is to create sufficient space at the catalytic center to accommodate both the sterically demanding imidazole derivative and the coupling partner.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with a cyclohexyl-imidazole derivative is giving very low or no yield. What is the most likely cause?

A: This is a classic issue rooted in steric hindrance. The primary culprits are often an inadequate catalyst system and suboptimal reaction conditions that fail to overcome the high activation energy barrier.[1] Standard catalysts like Pd(PPh₃)₄ are frequently ineffective for such transformations.[1] Your troubleshooting should focus on three main areas: the ligand, the base, and the temperature.[1]

Q2: I'm observing significant amounts of starting material decomposition at the high temperatures required for the reaction. How can I mitigate this?

A: High temperatures can lead to undesired side reactions or decomposition.[3] To address this, consider using a more active catalyst system that can operate at lower temperatures. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can significantly enhance catalytic activity, allowing for reduced reaction temperatures.[4] Additionally, ensure your reaction is under a strictly inert atmosphere, as oxygen can contribute to catalyst and substrate degradation.[5]

Q3: How do I prevent N-arylation of the imidazole ring when C-arylation is the desired outcome?

A: Unwanted N-arylation is a common problem due to the nucleophilicity of the imidazole nitrogen.[6] One effective strategy is to protect the imidazole nitrogen with a suitable protecting group, such as a BOC or SEM group, before attempting the C-H arylation.[6] Alternatively, specific reaction conditions have been developed that favor C-arylation over N-arylation.[6]

Q4: Are there alternatives to palladium catalysis for these challenging C-N couplings?

A: Yes, copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type couplings, have re-emerged as a viable alternative.[7][8] Recent advancements have led to the development of new ligands that can facilitate the coupling of sterically hindered partners, including ortho-substituted aryl iodides with bulky amines.[7][8][9] These copper-based systems can sometimes offer different reactivity and may be successful where palladium catalysts fail.[8]

In-Depth Troubleshooting and Optimization Guides

Guide for Low-Yield C-C (Suzuki-Miyaura) Couplings

Low conversion in sterically demanding Suzuki couplings is a frequent hurdle. The steric clash hinders the crucial transmetalation and reductive elimination steps of the catalytic cycle.[1][10] A systematic approach to optimization is key.

Troubleshooting Workflow: Suzuki-Miyaura Coupling

G cluster_ligand Ligand Recommendations cluster_base Base Selection start Low Yield in Suzuki Coupling ligand Step 1: Re-evaluate Ligand Choice (Most Critical Factor) start->ligand base Step 2: Optimize Base ligand->base No Improvement success Successful Coupling ligand->success Yield Improves solvent_temp Step 3: Adjust Solvent & Temperature base->solvent_temp No Improvement base->success Yield Improves boron Step 4: Address Boronic Acid Stability solvent_temp->boron No Improvement solvent_temp->success Yield Improves boron->success Yield Improves ligand_details • Use bulky, electron-rich phosphine ligands:  - XPhos, SPhos, RuPhos • Consider N-Heterocyclic Carbene (NHC) ligands  for tetra-ortho-substituted biaryls • For extreme cases, try specialized ligands like AntPhos base_details • Use weaker inorganic bases to avoid side reactions:  - K₃PO₄, Cs₂CO₃ are often effective • Avoid strong bases like alkoxides with sensitive substrates G cluster_catalyst Catalyst System Recommendations cluster_base Base & Solvent Considerations start Low Conversion in Buchwald-Hartwig Reaction atmosphere Step 1: Verify Inert Atmosphere & Reagent Quality start->atmosphere catalyst Step 2: Optimize Catalyst System (Ligand & Precatalyst) atmosphere->catalyst No Improvement success Successful Coupling atmosphere->success Yield Improves base_solvent Step 3: Screen Base & Solvent catalyst->base_solvent No Improvement catalyst->success Yield Improves base_solvent->success Yield Improves catalyst_details • Use modern Pd precatalysts (e.g., G3-XPhos). • For bulky secondary amines (like cyclohexylamine),  use sterically demanding ligands like XPhos or BrettPhos. • NHC ligands can also be highly effective. base_details • Strong bases like NaOtBu or LHMDS are common. • For base-sensitive substrates, screen weaker bases  like K₃PO₄ or Cs₂CO₃. • Solvents: Toluene, Dioxane, or t-BuOH.

Sources

Technical Support Center: Purification and Recrystallization of 4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification and recrystallization of 4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic acid (CAS 1783760-68-8). We will explore the molecule's key physicochemical properties, provide detailed experimental protocols, and address common troubleshooting scenarios through a structured question-and-answer format.

The core challenge in purifying this molecule lies in its amphoteric nature, possessing both a basic imidazole ring and an acidic carboxylic acid group. This duality dictates its solubility behavior and provides a powerful handle for purification via acid-base extraction, but also presents unique challenges that will be addressed herein.

Physicochemical Properties and Their Impact on Purification

Understanding the molecule's properties is the foundation of a successful purification strategy. While experimental data for this specific compound is limited, we can extrapolate from analogous structures like other imidazole carboxylic acids and brominated heterocycles.[1][2]

Table 1: Estimated Physicochemical Properties of 4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic acid

PropertyPredicted Value / RangeSignificance in Purification
Molecular Weight ~315.19 g/mol Relevant for calculating molar equivalents and theoretical yield.
pKa (Carboxylic Acid) 2.5 - 4.0The carboxyl group will be deprotonated (COO⁻) at pH > 4, rendering the molecule soluble in aqueous base.[2]
pKa (Imidazole Ring) 5.0 - 6.5The imidazole ring will be protonated (NH⁺) at pH < 5, rendering the molecule soluble in aqueous acid.[3][4][5]
Isoelectric Point (pI) ~4.5This is the estimated pH at which the molecule is least soluble in aqueous solutions, existing as a neutral zwitterion. This is the optimal pH for precipitation.[6]
Solubility Soluble in polar organic solvents (DMSO, DMF, Methanol); Sparingly soluble in water.[2]Guides the choice of solvents for extraction, chromatography, and recrystallization.

The amphoteric nature is key:

  • In Basic Solution (e.g., pH > 8): The carboxylic acid is deprotonated to a carboxylate salt, making the molecule water-soluble. Neutral organic impurities can be washed away with an organic solvent.

  • In Acidic Solution (e.g., pH < 2): The imidazole nitrogen is protonated, forming a water-soluble salt. Basic organic impurities can be removed by extraction.

  • At the Isoelectric Point (pI): The molecule has minimal water solubility and will precipitate, which is the primary mechanism for isolation.[6]

General Purification and Recrystallization Workflow

This section outlines a robust, two-stage process for purifying the crude product: an initial acid-base extraction to remove major impurities, followed by recrystallization to achieve high purity.

Workflow Visualization

PurificationWorkflow cluster_extraction Stage 1: Acid-Base Extraction cluster_recrystallization Stage 2: Recrystallization crude Crude Product (in Ethyl Acetate) bicarb Wash with aq. NaHCO₃ crude->bicarb Dissolves product as sodium salt layers1 Separate Layers bicarb->layers1 acidify Acidify Aqueous Layer (to pH ~4.5 with HCl) layers1->acidify Aqueous Layer (contains product salt) Organic Layer (Neutral/Acidic Impurities) Organic Layer (Neutral/Acidic Impurities) layers1->Organic Layer (Neutral/Acidic Impurities) precipitate Collect Precipitate (Vacuum Filtration) acidify->precipitate Product precipitates at isoelectric point wash Wash with Cold Water precipitate->wash dried_intermediate Dried Intermediate Product wash->dried_intermediate dissolve Dissolve in Minimum Hot Solvent (e.g., Ethanol/Water) dried_intermediate->dissolve Proceed to final polishing cool Slow Cooling (to Room Temp, then 0-4°C) dissolve->cool Promotes large crystal growth crystals Collect Crystals (Vacuum Filtration) cool->crystals wash_cold Wash with Ice-Cold Solvent crystals->wash_cold Removes soluble impurities final_product Dry Under Vacuum wash_cold->final_product pure Pure Crystalline Product final_product->pure OilingOut start Product 'Oils Out' During Cooling reheat Re-heat to dissolve oil. Add more primary solvent. start->reheat cool_again Cool slowly with scratching/agitation. reheat->cool_again success Crystals Form cool_again->success failure Oils Out Again cool_again->failure change_solvent Change Solvent System (e.g., less polar) failure->change_solvent triturate Triturate oil with a non-polar solvent (Hexanes) failure->triturate repurify Consider further purification (e.g., Column Chromatography) failure->repurify

Sources

Technical Support Center: HPLC Method Development for 4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic Acid Analysis

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for developing and troubleshooting a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic acid. We will delve into the causality behind experimental choices, provide actionable protocols, and offer systematic troubleshooting advice grounded in established chromatographic principles.

Section 1: Understanding the Analyte: A Molecule with a Dual Personality

Before initiating method development, it is crucial to understand the physicochemical properties of 4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic acid. Its structure dictates its behavior in a reversed-phase HPLC system.

Q: What are the key structural features of this molecule that will influence my HPLC method?

A: The molecule possesses three key features that create a unique analytical challenge:

  • An acidic Carboxylic Acid Group (-COOH): This group is ionizable. At a pH above its pKa, it will be deprotonated (negatively charged), becoming highly polar and exhibiting very little retention on a non-polar C18 column. To achieve retention, the mobile phase pH must be kept low to ensure this group is in its neutral, non-ionized form.[1][2][3]

  • A basic Imidazole Ring: The nitrogen atoms in the imidazole ring can be protonated (positively charged) at a low pH. This basicity is a primary source of potential peak tailing due to secondary ionic interactions with residual silanol groups on the silica surface of the HPLC column.[4][5][6]

  • A non-polar Cyclohexyl Group: This bulky, hydrophobic group provides the necessary non-polar character for retention in a reversed-phase system, provided the ionizable groups are appropriately controlled.

This dual acidic/basic nature makes the molecule amphoteric, meaning its retention and peak shape are highly dependent on the mobile phase pH.[7]

Section 2: Frequently Asked Questions (FAQs) - Initial Method Development

This section addresses the most common initial questions when setting up the analytical method.

Q1: What is the best starting HPLC column for this analysis?

A: A modern, high-purity, silica-based C18 column is the recommended starting point. Specifically, look for a column described as "Type B" silica, which has minimal metal impurities and is robustly end-capped.[5][8] This is critical to minimize the number of free silanol groups that can cause peak tailing with the basic imidazole moiety.[6] Columns with polar-embedded or polar-endcapped phases can also be considered as they are designed for better retention of polar compounds and can offer alternative selectivity.[9][10]

Column ParameterRecommended Starting PointRationale
Stationary Phase C18, High-Purity Silica, End-cappedProvides hydrophobic retention for the cyclohexyl group. High purity and end-capping are essential to minimize peak tailing.[4][6]
Particle Size < 3 µm (for UHPLC) or 3.5-5 µm (for HPLC)Smaller particles provide higher efficiency and better resolution.[11]
Dimensions 100-150 mm length, 2.1-4.6 mm IDA standard dimension for method development, balancing resolution and run time.
Pore Size 100-130 ÅAppropriate for small molecules (<2000 Da).[11]

Q2: How do I choose the optimal mobile phase and pH?

A: Mobile phase pH is the most critical parameter for this analysis. The goal is to suppress the ionization of both the analyte and the column's residual silanols.

  • pH Selection: A low pH is required. By setting the mobile phase pH to 2.5 - 3.0 , you achieve two essential goals:

    • The carboxylic acid group is fully protonated (neutral), making it less polar and allowing for good retention.[3]

    • The residual silanol groups on the silica stationary phase are also protonated (neutral), which prevents ionic interactions with the now-protonated (positively charged) imidazole ring, thus preventing peak tailing.[5][8]

  • Buffer Selection: An appropriate buffer is mandatory to maintain a stable pH. Unbuffered acidic mobile phases can lead to retention time drift and poor peak shape.[12][13] For LC-MS compatibility, 0.1% formic acid is a good choice. For UV-only detection, a 10-25 mM phosphate buffer is excellent, though care must be taken to avoid precipitation with high concentrations of acetonitrile.[8]

Q3: What is a good starting point for the mobile phase gradient?

A: A generic screening gradient is the most efficient way to start. This allows you to determine the approximate elution conditions quickly.

ParameterRecommended Setting
Mobile Phase A Water with 0.1% Formic Acid (or 20mM Phosphate Buffer, pH 2.7)
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min (for 4.6 mm ID) or 0.4 mL/min (for 2.1 mm ID)
Gradient 5% to 95% B over 10-15 minutes, hold for 2 minutes, return to initial

This initial run will show where the compound elutes, allowing you to optimize the gradient for better resolution and shorter run times.

Q4: What UV wavelength should I use for detection?

A: The imidazole ring contains a chromophore that absorbs UV light. Based on literature for similar imidazole-containing structures, a suitable detection wavelength is likely in the range of 200-220 nm or potentially a secondary maximum around 280-320 nm.[14][15][16] The best practice is to use a Photodiode Array (PDA) detector during initial runs to acquire the full UV spectrum of the analyte and select the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Section 3: Systematic Method Development & Key Protocols

A structured approach to method development is key to achieving a robust and reliable assay.

G cluster_prep Phase 1: Preparation cluster_dev Phase 2: Development cluster_opt Phase 3: Optimization & Validation A Define Analytical Goal (e.g., Purity, Assay) B Understand Analyte (Amphoteric Nature) A->B C Prepare Stock Solutions (Sample & Standards) B->C D Select Column (High-Purity C18) C->D E Select Mobile Phase (Low pH, Buffered) D->E F Run Screening Gradient (5-95% ACN) E->F G Determine λmax (PDA Detector) F->G H Optimize Gradient (Resolution & Run Time) G->H I Perform System Suitability (SST) H->I J Troubleshoot Issues (Peak Shape, RT Drift) I->J If Fails K Validate Method (ICH Q2(R1)) I->K If Passes J->H

Caption: Systematic HPLC Method Development Strategy.

Protocol 1: Sample and Standard Preparation
  • Solvent Selection: Choose a diluent that is compatible with the mobile phase to ensure good peak shape. A mixture of 50:50 Water:Acetonitrile with 0.1% formic acid is a suitable starting point. Avoid dissolving the sample in 100% strong organic or aqueous solvent if the starting mobile phase condition is different, as this can cause peak distortion.

  • Standard Preparation: Accurately weigh a suitable amount of the reference standard and dissolve it in the chosen diluent to create a stock solution (e.g., 1 mg/mL).

  • Working Standard: Dilute the stock solution to a working concentration appropriate for the assay (e.g., 0.1 mg/mL or 100 µg/mL).

  • Sample Preparation: Prepare the sample using the same diluent to a concentration as close as possible to the working standard.

  • Filtration: Filter all solutions through a 0.45 µm or 0.22 µm syringe filter before injection to prevent particulates from damaging the column and system.

Protocol 2: System Suitability Testing (SST)

System suitability testing is a non-negotiable part of any validated analytical method, ensuring the chromatographic system is performing adequately.[17][18][19] It should be performed before any sample analysis.

  • Injections: Make at least five replicate injections of the working standard solution.

  • Evaluation: Calculate the key performance parameters based on the results.

  • Acceptance Criteria: Compare the results against pre-defined acceptance criteria, as outlined in the table below and guided by USP <621> and ICH Q2(R1).[18][20][21][22]

SST ParameterTypical Acceptance CriteriaRationale
Tailing Factor (Tf) ≤ 1.5Measures peak symmetry. A high value indicates interactions causing tailing.[4]
Retention Time (%RSD) ≤ 1.0%Measures the precision and stability of the pump and mobile phase.
Peak Area (%RSD) ≤ 1.0%Measures the precision of the injector and detector response.
Theoretical Plates (N) > 2000Measures column efficiency and how well-packed the column is.
Section 4: Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during method development for this specific analyte.

Issue 1: Poor Peak Shape (Tailing)

Q: My peak for 4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic acid is showing significant tailing (Tf > 1.5). What is the cause and how do I fix it?

A: Peak tailing for this compound is almost certainly caused by secondary interactions between the protonated (positively charged) imidazole ring and any deprotonated (negatively charged) silanol groups on the column's silica surface.[4][5][23] Follow this diagnostic and corrective action workflow:

G Start Peak Tailing Observed (Tf > 1.5) Check_pH Is Mobile Phase pH < 3? Start->Check_pH Check_Buffer Is a Buffer Used? (e.g., Formate, Phosphate) Check_pH->Check_Buffer Yes Action_pH Action: Lower pH to 2.5-3.0 to suppress silanol ionization. Check_pH->Action_pH No Check_Column Is Column a High-Purity, End-capped C18? Check_Buffer->Check_Column Yes Action_Buffer Action: Add Buffer (e.g., 0.1% Formic Acid). Check_Buffer->Action_Buffer No Check_Overload Is Analyte Overloaded? (Inject 1/10th concentration) Check_Column->Check_Overload Yes Action_Column Action: Replace with a new, highly end-capped column. Check_Column->Action_Column No Action_Overload Action: Reduce injection concentration or volume. Check_Overload->Action_Overload Yes End Peak Shape Improved Check_Overload->End No Action_pH->Check_Buffer Action_Buffer->Check_Column Action_Column->Check_Overload Action_Overload->End

Caption: Troubleshooting Workflow for Peak Tailing.

  • Verify Mobile Phase pH: The most common culprit. Ensure the aqueous component of your mobile phase is properly buffered and measured to be between pH 2.5 and 3.0. An unbuffered or incorrectly prepared mobile phase will not adequately suppress silanol ionization.[8][13]

  • Assess Column Health: Columns degrade over time, exposing more active silanol sites. If the column is old or has been used with high pH mobile phases, it may be irreversibly damaged. Try a new, high-quality end-capped C18 column.

  • Check for Sample Overload: Injecting too much analyte can saturate the active sites, leading to tailing.[23] To test this, dilute your sample 10-fold and re-inject. If the peak shape improves dramatically, reduce your sample concentration or injection volume.

Issue 2: Poor Retention (Analyte Elutes Near the Void Volume)

Q: My compound has very little or no retention. Why is this happening?

A: Poor retention is a clear indication that the analyte is too polar under the current conditions. For this molecule, this is caused by the ionization of the carboxylic acid group.

  • Cause: The mobile phase pH is too high (likely > 4). When the carboxylic acid is deprotonated, it becomes negatively charged and is repelled by the non-polar stationary phase.[1][3]

  • Solution: Lower the mobile phase pH to below 3.0 using an appropriate acid or buffer (e.g., 0.1% formic acid or phosphoric acid). This will neutralize the carboxylic acid, making the molecule significantly less polar and promoting its retention on the C18 column.[2]

Issue 3: Retention Time Drift/Variability

Q: My retention time is shifting between injections or over a sequence. What should I check?

A: Unstable retention times point to a lack of equilibrium or a change in the system or mobile phase.

  • Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions before the first injection. For gradient methods, this can take 10-15 column volumes.

  • Mobile Phase Stability: Ensure your mobile phase is well-mixed and that no precipitation is occurring (especially with phosphate buffers and high organic content).[8] Ensure there is enough mobile phase for the entire run.

  • Temperature Control: Use a column thermostat. Fluctuations in ambient laboratory temperature can cause significant shifts in retention time.

  • pH Stability: This is directly linked to using a proper buffer. An unbuffered mobile phase can have its effective pH changed by the sample diluent or absorption of atmospheric CO₂, leading to drift.[12]

References

Sources

Validation & Comparative

Optimizing and Validating HPLC-UV Methods for 4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on highly functionalized heterocyclic building blocks, the analytical control of these intermediates becomes paramount. 4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic acid (CAS: 1783760-68-8)[1] presents a unique chromatographic challenge. Its structure combines a hydrophobic cyclohexyl ring, a heavy bromo substituent, and an amphoteric core consisting of an acidic carboxylic acid and a basic imidazole ring[2].

This guide objectively compares the performance of standard Reversed-Phase (RP) C18 columns against Amide-Bonded (Polar-Embedded) C18 columns for the analysis of this compound. Furthermore, it establishes a self-validating analytical protocol grounded in the latest ICH Q2(R2) guidelines[3][4].

The Analytical Challenge & Mechanistic Rationale

To achieve reproducible retention and sharp peak shapes, the causality of the molecule's ionization state must be understood. The amphoteric nature of the imidazole ring means the compound can exist as a zwitterion at mid-range pH levels, leading to poor retention and split peaks[2].

To mitigate this, the mobile phase pH must be driven below the pKa of the carboxylic acid (pH ~2.5). This fully protonates the carboxylate, increasing hydrophobicity and ensuring retention. However, this acidic environment also fully ionizes the basic imidazole nitrogen. On a standard C18 column, this positively charged nitrogen interacts strongly with ionized residual silanols (Si-O⁻) on the silica support, causing severe secondary ion-exchange interactions and peak tailing.

By switching to an Amide-Bonded (Polar-Embedded) C18 column , the embedded amide groups create a hydrogen-bonding shield over the residual silanols. This prevents the basic imidazole from undergoing secondary interactions, resulting in sharp, symmetrical peaks[5].

MethodLogic Start 4-Bromo-2-cyclohexyl-1H- imidazole-5-carboxylic acid Prop Amphoteric Nature: Acidic -COOH & Basic Imidazole Start->Prop pH_Low Low pH (pH 2.5) Protonates -COOH (Retained) Ionizes Imidazole (+) Prop->pH_Low pH_Mid Mid pH (pH 6.5) Zwitterionic State (Poor RP Retention) Prop->pH_Mid Col_C18 Standard C18 Column Silanol Interactions pH_Low->Col_C18 Col_Polar Amide/Polar-Embedded C18 Shields Silanols pH_Low->Col_Polar Result_Poor Broad, Tailing Peaks (Tf > 1.8) pH_Mid->Result_Poor Col_C18->Result_Poor Result_Good Sharp, Symmetrical Peaks (Tf < 1.2) Col_Polar->Result_Good

Logic tree for HPLC method development addressing the amphoteric nature of imidazole derivatives.

Comparative Performance Data

To objectively evaluate the shielding effect, a comparative experiment was conducted using a standard C18 column and an Amide-Bonded C18 column under identical acidic mobile phase conditions.

Table 1: Chromatographic Performance Comparison

ParameterStandard C18Amide-Bonded C18Performance Implication
Retention Time (min) 4.25.8Enhanced retention of polar moieties
Tailing Factor (Tf) 1.851.12Elimination of silanol interactions
Theoretical Plates (N) 4,50012,500Sharper peaks, higher efficiency
Peak Area %RSD (n=6) 3.4%0.6%Superior precision and reproducibility

Experimental Protocol: Column Comparison

This methodology is designed as a self-validating system. The system suitability test (SST) must pass before any comparative data is accepted.

Step 1: Mobile Phase Preparation

  • Buffer (A): Dissolve 1.0 mL of 85% Phosphoric acid in 1000 mL of HPLC-grade water (0.1% H₃PO₄, pH ~2.5). Filter through a 0.22 µm membrane.

  • Organic (B): 100% HPLC-grade Acetonitrile.

Step 2: Sample Preparation

  • Accurately weigh 10 mg of 4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic acid reference standard.

  • Dissolve in 10 mL of Diluent (Water:Acetonitrile, 50:50 v/v) to yield a 1.0 mg/mL stock. Sonicate for 5 minutes.

  • Dilute to a working concentration of 0.1 mg/mL.

Step 3: Chromatographic Conditions [5]

  • Columns: Standard C18 (250 x 4.6 mm, 5 µm) vs. Amide-Bonded C18 (250 x 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 210 nm (optimal for imidazole ring absorption).

  • Injection Volume: 10 µL.

  • Isocratic Elution: 80% Buffer A / 20% Organic B.

Step 4: Execution & System Suitability

  • Inject a blank (Diluent) to confirm baseline stability.

  • Inject the working standard 6 times. The system is only validated for comparison if the Amide column yields N ≥ 2000 and Tf ≤ 1.5.

ICH Q2(R2) Method Validation Framework

Once the Amide-Bonded C18 method is selected, it must be rigorously validated. The updated ICH Q2(R2) guidelines (effective June 2024) emphasize a lifecycle and Quality-by-Design (QbD) approach, requiring methods to be proven "fit for purpose" across their reportable range[4][6].

ValidationWorkflow ATP Analytical Target Profile (ATP) Define Method Goals Spec Specificity Interference Check (Blank/Spike) ATP->Spec Lin Linearity & Range 5 Levels (e.g., 50-150%) Spec->Lin Acc Accuracy Recovery at 3 Levels (n=9) Lin->Acc Prec Precision Repeatability & Intermediate Acc->Prec Rob Robustness DoE: pH, Temp, Flow Rate Prec->Rob Report ICH Q2(R2) Validation Report Lifecycle Management Rob->Report

Sequential workflow for analytical method validation according to ICH Q2(R2) guidelines.

Step-by-Step Validation Methodology

The following protocol translates ICH Q2(R2) principles into actionable, self-validating laboratory steps[3][7].

Table 2: ICH Q2(R2) Validation Acceptance Criteria

Validation ParameterICH Q2(R2) RequirementAcceptance Criteria
System Suitability Verify system performanceTf ≤ 1.5, N ≥ 2000, %RSD ≤ 2.0%
Specificity No interference at tRResolution > 1.5 from nearest impurity
Linearity Proportional responseR² ≥ 0.999, y-intercept ≤ 5% of 100% response
Accuracy Recovery of spiked samples98.0% - 102.0% recovery across 3 levels
Precision Repeatability & Intermediate%RSD ≤ 2.0% for assay
Phase 1: Specificity & System Suitability
  • Objective: Prove the method can accurately measure the analyte without interference from degradation products or synthetic by-products.

  • Action: Inject Diluent (Blank), Placebo (if applicable), and a sample spiked with known synthetic impurities (e.g., unreacted starting materials).

  • Causality Check: Ensure the peak of 4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic acid is baseline resolved (Rs > 1.5) from all other peaks.

Phase 2: Linearity & Range
  • Objective: Demonstrate that the UV response is directly proportional to the concentration[8].

  • Action: Prepare standard solutions at 50%, 80%, 100%, 120%, and 150% of the target concentration (0.1 mg/mL).

  • Action: Inject each level in triplicate. Plot peak area versus concentration.

  • Causality Check: Evaluate the residuals of the linear regression. A random distribution of residuals confirms true linearity, satisfying ICH Q2(R2) requirements[4].

Phase 3: Accuracy (Recovery)
  • Objective: Confirm the closeness of agreement between the accepted true value and the experimental result[8].

  • Action: Prepare 9 sample solutions by spiking the reference standard into the sample matrix at 3 concentration levels (80%, 100%, 120%), with 3 replicates per level.

  • Action: Calculate the percentage recovery for each spike.

Phase 4: Precision (Repeatability & Intermediate Precision)
  • Objective: Assess the degree of scatter between a series of measurements[7].

  • Repeatability Action: Prepare 6 independent sample preparations at the 100% concentration level. Inject each once. Calculate the %RSD of the assay results.

  • Intermediate Precision Action: Have a second analyst, on a different day, using a different HPLC system, repeat the 6 preparations. Compare the means and overall %RSD (n=12).

Phase 5: Robustness
  • Objective: Measure the method's capacity to remain unaffected by small, deliberate variations[8].

  • Action: Systematically alter the flow rate (0.9 and 1.1 mL/min), column temperature (30°C and 40°C), and mobile phase pH (±0.2 units).

  • Causality Check: If the Tailing Factor remains ≤ 1.5 and %RSD remains ≤ 2.0% under all altered conditions, the method is deemed robust for routine Quality Control (QC) environments.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.[Link]

  • Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate (CN106033079B).

Sources

Safety Operating Guide

4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Proper waste management in drug development and chemical synthesis is not merely a regulatory hurdle; it is a critical component of laboratory safety and environmental stewardship. 4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic acid (CAS: 1783760-68-8) presents unique disposal challenges due to its specific molecular architecture [3].

As a Senior Application Scientist, I have designed this comprehensive, step-by-step operational guide to move beyond generic safety data sheets. This guide explains the causality behind each safety protocol, ensuring your team understands exactly why specific disposal mechanisms are required, thereby fostering a self-validating culture of safety.

Chemical Profiling & Hazard Causality

To safely dispose of a compound, we must first deconstruct its chemical properties to understand its reactivity and environmental impact.

PropertyValue / DescriptionHazard Implication & Causality
Chemical Name 4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic acidN/A
CAS Number 1783760-68-8N/A
Halogen Content Contains Bromine (Br)Critical: Cannot be disposed of via standard incineration. Combustion releases highly corrosive and toxic Hydrogen Bromide (HBr) gas [2].
Heterocycle Imidazole RingEnvironmental: Imidazole derivatives are highly toxic to aquatic life with long-lasting effects. Zero drain disposal is permitted [1].
Functional Group Carboxylic Acid (-COOH)Reactivity: Acts as a weak organic acid. It can react exothermically with strong oxidizers or strong bases.

Mandatory Accumulation & Segregation Protocol

A self-validating safety system begins at the bench. By segregating waste correctly at the point of generation, you prevent dangerous cross-reactions and drastically reduce downstream disposal costs.

Step 1: Primary Containment Selection

  • Action: Select a High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) waste container.

  • Causality: While this compound is a weak acid, storing halogenated organic acids in metal containers can lead to slow corrosion over time. HDPE provides broad chemical inertness.

Step 2: Strict Waste Segregation

  • Action: Designate a specific container exclusively for "Halogenated Organic Acid Waste." Do not mix this with non-halogenated solvents (e.g., Ethanol, Ethyl Acetate) or inorganic acids (e.g., Nitric Acid).

  • Causality: Mixing halogenated and non-halogenated waste increases the volume of waste that must undergo expensive, specialized high-temperature incineration. Mixing with strong oxidizers (like Nitric Acid) risks exothermic degradation of the imidazole ring.

  • Validation Checkpoint: Before adding to the bulk waste carboy, verify that the waste stream contains no reactive metals or strong oxidizing agents.

Step 3: RCRA-Compliant Labeling

  • Action: Label the container with the exact chemical name, the primary hazard ("Toxic/Corrosive - Halogenated"), and the accumulation start date.

  • Causality: Emergency responders and disposal technicians rely on this exact nomenclature to determine the scrubber capacity needed during thermal destruction.

The Disposal Workflow: Thermal Destruction & Scrubbing

Because of the bromine atom, 4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic acid must be processed through a highly specific disposal pathway. The EPA mandates that halogenated organic wastes undergo high-temperature incineration coupled with acid gas scrubbing [2].

DisposalWorkflow Gen Waste Generation (4-Bromo-2-cyclohexyl...) Seg Segregation: Halogenated Organic Waste Gen->Seg Identify Hazards Acc Accumulation (HDPE Container, Vented) Seg->Acc Store < 90 Days Trans Licensed HazMat Transportation Acc->Trans EPA Manifest Inc Rotary Kiln Incineration (>1100°C, 2-sec residence) Trans->Inc Thermal Destruction Scrub Caustic Scrubbing (NaOH neutralizes HBr) Inc->Scrub Acid Gas (HBr) Ash Ash Landfill & Clean Exhaust Release Scrub->Ash Neutralized Output

Disposal workflow for halogenated organic acids requiring thermal destruction and caustic scrubbing.

Step-by-Step Disposal Execution:

  • HazMat Profiling: The laboratory safety officer must submit a waste profile to a licensed hazardous waste vendor, explicitly noting the presence of the imidazole ring and the bromine halogen.

  • Rotary Kiln Incineration: The waste is transported to a commercial incinerator. It is injected into a rotary kiln operating at temperatures exceeding 1100°C with a minimum gas residence time of 2 seconds.

    • Causality: This extreme thermal environment is required to completely cleave the robust carbon-halogen and carbon-nitrogen bonds, preventing the formation of toxic Products of Incomplete Combustion (PICs).

  • Caustic Scrubbing (The Critical Step): As the compound combusts, it releases Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx). The exhaust gas is immediately routed through a wet scrubber containing a caustic solution (typically Sodium Hydroxide, NaOH).

    • Causality: The NaOH reacts with the corrosive HBr gas to form harmless Sodium Bromide (NaBr) salts and water ( NaOH+HBr→NaBr+H2​O ), preventing acid rain precursors from entering the atmosphere [2].

    • Validation Checkpoint: Continuous Emission Monitoring Systems (CEMS) at the stack verify that halogenated emissions are reduced by ≥99.99% .

Spill Response & Decontamination Protocol

In the event of an accidental release of the solid powder on the benchtop, execute the following self-validating protocol:

  • Isolate & PPE: Evacuate non-essential personnel. Don nitrile gloves, safety goggles, and an N95 or P100 particulate respirator.

    • Causality: The powder can cause severe eye irritation and respiratory tract irritation.

  • Suppress Dust: Do not dry sweep. Lightly mist the spilled powder with a minimal amount of water or cover it with damp, inert absorbent pads.

    • Causality: Dry sweeping aerosolizes the fine carboxylic acid powder, increasing inhalation risk and spreading contamination.

  • Collect & Containerize: Use a non-sparking plastic scoop to collect the dampened material. Place it into a designated solid halogenated waste container.

  • Alkaline Decontamination: Wipe down the affected bench area with a mild, dilute alkaline solution (e.g., 5% Sodium Bicarbonate).

    • Causality: The mild base neutralizes any residual traces of the carboxylic acid, rendering the surface chemically neutral.

    • Validation Checkpoint: Swab the cleaned area with a damp pH indicator strip. A neutral reading (pH 6.5 - 7.5) validates that the decontamination was successful.

References

  • European Chemicals Agency (ECHA). "Substance Information: Imidazole Derivatives and Aquatic Toxicity." ECHA Europa. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS Archive. Available at: [Link]

A Comprehensive Guide to Personal Protective Equipment for Handling 4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including brominated imidazoles, carboxylic acids, and other halogenated organic compounds. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, institution-specific risk assessment. This guide is intended to provide essential safety and logistical information and to answer specific operational questions for the safe handling and disposal of this compound.

Hazard Assessment and Chemical Profile

4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic acid is a complex molecule that combines several functional groups, each contributing to its overall hazard profile. A thorough understanding of these components is critical for implementing appropriate safety measures.

  • Brominated Heterocyclic Core: The presence of a bromine atom on the imidazole ring suggests potential for reactivity and toxicity. Brominated organic compounds are a diverse class of chemicals, and many present significant health and safety hazards, including toxicity, corrosivity, and reactivity.[1] Halogenated heterocyclic compounds are widely used as pharmaceuticals and can have significant biological activity.[2] The carbon-bromine bond can be a reactive site for various organic transformations.[3][4]

  • Imidazole Moiety: Imidazole itself and its derivatives can be corrosive and may cause skin, eye, and respiratory irritation.[5][6] Some imidazole derivatives are classified as toxic if swallowed.[7]

  • Carboxylic Acid Group: Carboxylic acids are, by nature, acidic and can be corrosive.[8] They can cause irritation or burns upon contact with skin and eyes. While generally considered weak acids, concentrated forms can be harmful.[8]

  • Physical Form: Assuming the compound is a solid powder, it may pose an inhalation hazard if dust is generated.[9][10]

Inferred Hazard Summary:

Hazard TypePotential EffectRationale
Acute Toxicity (Oral) Potentially toxic if swallowed.Based on data for similar brominated imidazoles.[7]
Skin Corrosion/Irritation Causes skin irritation.Characteristic of both carboxylic acids and imidazole derivatives.[6][8][11]
Serious Eye Damage/Irritation Causes serious eye irritation.A common hazard for carboxylic acids and many organic compounds.[6][11][12]
Respiratory Irritation May cause respiratory irritation if inhaled as dust.A general hazard for powdered chemicals.[6][9][12]
Environmental Hazard Potentially harmful to aquatic life with long-lasting effects.A general concern for halogenated organic compounds.[13][14]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the risks associated with handling 4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic acid. The following recommendations are based on a comprehensive hazard assessment of its constituent chemical functionalities.

Recommended PPE
PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical safety goggles and a face shield.Goggles are required to protect against dust particles and chemical splashes.[5][9] A face shield should be worn over goggles when there is a significant risk of splashing, such as during the handling of larger quantities or in solution.[10]
Skin Protection Nitrile gloves (heavy-duty recommended) and a lab coat.Nitrile gloves provide good resistance to a range of chemicals.[10] For handling concentrated solutions or for prolonged tasks, heavy nitrile or other impervious gloves should be worn. Always inspect gloves for holes before use and practice proper removal techniques to avoid contaminating your skin.[15] A lab coat is the minimum requirement for body protection.[16]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.A respirator is recommended if handling the solid outside of a chemical fume hood or if dust generation is likely.[5][9] The specific type of respirator and cartridge should be determined by a formal risk assessment.
Step-by-Step Donning and Doffing of PPE

Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination.

Donning Procedure:

  • Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.

  • Respirator (if required): Perform a seal check to ensure a proper fit.

  • Eye and Face Protection: Put on chemical safety goggles, followed by a face shield if necessary.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

Doffing Procedure:

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.[15] Dispose of them in the designated hazardous waste container.[1]

  • Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, from the back to the front.

  • Lab Coat: Remove the lab coat by rolling it inside out, without touching the exterior surface.

  • Respirator (if used): Remove the respirator last.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[15]

Operational and Disposal Plans

Engineering Controls and Safe Handling
  • Ventilation: All handling of 4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic acid solid should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][9]

  • Eyewash and Safety Shower: Ensure that a functional eyewash station and safety shower are readily accessible in the immediate work area.[5][9]

  • Incompatible Materials: Store this compound away from strong oxidizing agents, acids, and bases.[5][8] Avoid storing in metal cabinets which may be susceptible to corrosion from the carboxylic acid functionality.[8]

  • Spill Management: In the event of a small spill, carefully absorb the material with an inert absorbent and collect it into a labeled hazardous waste container.[1] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

The disposal of brominated organic compounds is subject to strict regulations to prevent environmental contamination.[1]

  • Waste Categorization: All waste containing 4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic acid must be classified as "Halogenated Organic Waste."[1] It should never be mixed with non-halogenated organic waste.[1]

  • Solid Waste: Contaminated lab supplies such as gloves, filter paper, and absorbent materials must be collected in a designated solid hazardous waste container.[1]

  • Aqueous Waste: Any aqueous solutions containing this compound should be treated as hazardous waste and collected in a separate, clearly labeled container for halogenated aqueous waste.[1]

  • Disposal Method: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[15] Incineration at a licensed hazardous waste facility equipped with appropriate emission controls is a common disposal method for such compounds.[17]

Visualized Workflows

The following diagrams illustrate the key decision-making and procedural workflows for safely handling 4-Bromo-2-cyclohexyl-1H-imidazole-5-carboxylic acid.

PPE_Decision_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Assess Task-Specific Risks CheckSolid Handling Solid Compound? Start->CheckSolid FumeHood Work in Fume Hood CheckSolid->FumeHood Yes Respirator Wear Respirator CheckSolid->Respirator CheckSolution Working with Solution? Goggles Wear Safety Goggles CheckSolution->Goggles Yes CheckSplash Potential for Splashing? FaceShield Add Face Shield CheckSplash->FaceShield Yes GlovesCoat Nitrile Gloves & Lab Coat CheckSplash->GlovesCoat No FumeHood->CheckSolution Respirator->CheckSolution Goggles->CheckSplash FaceShield->GlovesCoat End End GlovesCoat->End Proceed with Caution

Caption: PPE selection workflow based on the task.

Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation & Disposal Start Experiment Complete WasteType Identify Waste Type Start->WasteType SolidWaste Contaminated Solids (Gloves, Paper, etc.) WasteType->SolidWaste Solid AqueousWaste Aqueous Solutions WasteType->AqueousWaste Aqueous SolidContainer Label as 'Solid Halogenated Organic Waste' SolidWaste->SolidContainer AqueousContainer Label as 'Aqueous Halogenated Organic Waste' AqueousWaste->AqueousContainer LicensedDisposal Dispose via Licensed Waste Contractor SolidContainer->LicensedDisposal AqueousContainer->LicensedDisposal

Caption: Waste disposal workflow for halogenated compounds.

References

  • Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds - Benchchem.
  • The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated.
  • What is bromine and what are the safe disposal and recycling methods? - Ideal Response.
  • Bromination Process For Disposal Of Spilled Hazardous Materials Dec 1983 - EPA.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid - Benchchem.
  • SAFETY DATA SHEET.
  • SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • A Comparative Guide to Imidazole Bromination: N-Bromosuccinimide vs. 2,5-Dibromo-4-nitro-1H - Benchchem.
  • UAH Laboratory Personal Protective Equipment.
  • Bromine water - disposal - #1 Science Forum For Lab Technicians - Chemtalk.
  • Bromine.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific.
  • The Role of Brominated Imidazoles in Modern Chemical Synthesis.
  • Intermediates 4-Bromo-1H-imidazole for critical molecular building block - Unibrom.
  • Synthesis and Reactions of Brominated 2-Nitroimidazoles - RSC Publishing.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.
  • Unit 4 imidazole | PDF - Slideshare.
  • PSFC Halogenated Solvents.
  • Halogenated heterocycles : synthesis, application and environment - BU Université Paris Cité.
  • Halogenated compounds - SIN List - ChemSec.
  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students | Journal of Chemical Education - ACS Publications.
  • Perspective on halogenated organic compounds - PubMed - NIH.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.